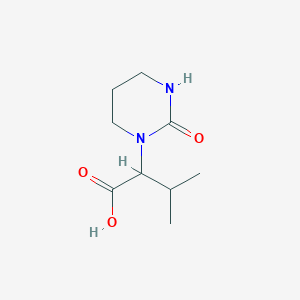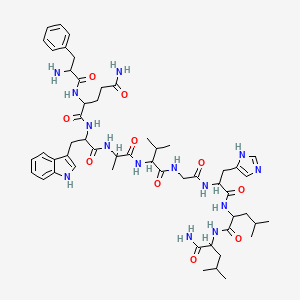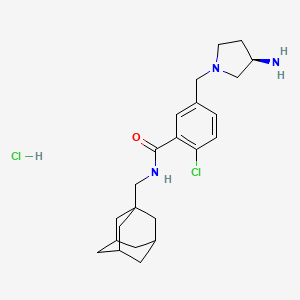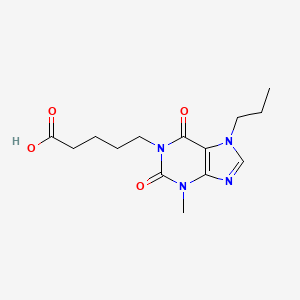
Ropentofylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily known for its potential in treating neurodegenerative diseases and conditions such as Alzheimer’s disease, multi-infarct dementia, and ischemic stroke . This compound acts as a phosphodiesterase inhibitor and an adenosine reuptake inhibitor, which contributes to its neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ropentofylline involves the reaction of 3-methylxanthine with 5-oxohexanoic acid in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ropentofylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying xanthine derivatives and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a treatment for neurodegenerative diseases, ischemic stroke, and chronic pain.
Industry: Utilized in the development of neuroprotective drugs and therapies.
Mécanisme D'action
Ropentofylline exerts its effects through multiple mechanisms:
Phosphodiesterase Inhibition: Inhibits phosphodiesterase, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play crucial roles in cellular signaling.
Adenosine Reuptake Inhibition: Blocks the reuptake of adenosine, enhancing its signaling and providing neuroprotective effects.
Anti-Apoptotic Action: Activates the cAMP–PKA system, depresses the caspase cascade, and modifies Bcl-2 family proteins, thereby preventing apoptosis.
Comparaison Avec Des Composés Similaires
Ropentofylline is closely related to other xanthine derivatives, such as:
Pentoxifylline: Used for intermittent claudication and has vasodilatory properties.
Theophylline: Commonly used as a bronchodilator in respiratory diseases.
Caffeine: Widely known for its stimulant effects.
This compound stands out due to its unique combination of phosphodiesterase inhibition and adenosine reuptake inhibition, making it particularly effective in neuroprotection .
Propriétés
Formule moléculaire |
C14H20N4O4 |
|---|---|
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
5-(3-methyl-2,6-dioxo-7-propylpurin-1-yl)pentanoic acid |
InChI |
InChI=1S/C14H20N4O4/c1-3-7-17-9-15-12-11(17)13(21)18(14(22)16(12)2)8-5-4-6-10(19)20/h9H,3-8H2,1-2H3,(H,19,20) |
Clé InChI |
COZXOOXXLNUDBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


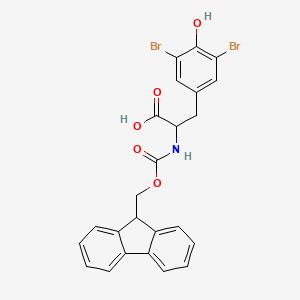

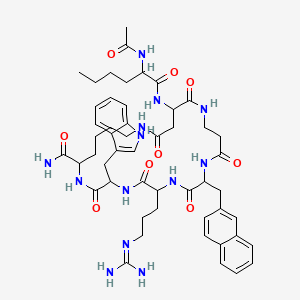
![5-[(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B13401485.png)
![(4-Bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid](/img/structure/B13401489.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13401491.png)
![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B13401494.png)
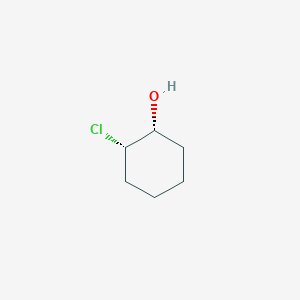
![3-(3-Bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B13401507.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13401519.png)
